N-(2,6-dimethylphenyl)-4-ethylbenzamide
Description
N-(2,6-Dimethylphenyl)-4-ethylbenzamide is a benzamide derivative featuring a 2,6-dimethylphenyl group attached to the amide nitrogen and an ethyl substituent at the para position of the benzoyl ring. The compound’s molecular formula is C₁₇H₁₉NO (molecular weight: 253.34 g/mol), inferred from its structural similarity to homologs like N-(2,6-dimethylphenyl)-4-methylbenzamide .
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-4-14-8-10-15(11-9-14)17(19)18-16-12(2)6-5-7-13(16)3/h5-11H,4H2,1-3H3,(H,18,19) |
InChI Key |
JMTIUPQLKPBZSC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, and properties:
Key Observations:
The ethoxy variant (269.34 g/mol) introduces an oxygen atom, increasing polarity and reducing logP . Sulfonamide derivatives (e.g., 275.37 g/mol) exhibit distinct hydrogen-bonding capabilities due to the sulfonyl group, improving aqueous solubility compared to benzamides .
Crystallographic Insights :
- N-(2,6-Dimethylphenyl)-4-methylbenzamide demonstrates a planar amide bond and intermolecular hydrogen bonding in its crystal structure, which may stabilize the molecule in solid-state applications . Similar packing behavior is anticipated for the ethyl analog.
Biological Activity :
- Compounds like metalaxyl highlight the importance of the N-(2,6-dimethylphenyl) group in agrochemicals. The ethyl substituent in the target compound may modulate binding affinity to biological targets, though specific activity data is unavailable .
Physicochemical Properties
- Melting Points : Methyl and ethoxy analogs exhibit melting points >100°C due to crystalline packing, as observed in sulfonamide derivatives (e.g., 275.37 g/mol) . The ethyl variant may have a slightly lower melting point due to reduced symmetry.
- Solubility : Ethyl and methyl groups enhance lipid solubility, whereas sulfonamides and ethoxy derivatives show improved solubility in polar solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
